5-Ethyluracil

Description

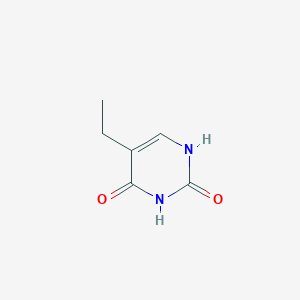

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIULBJJKFDJPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194959 | |

| Record name | 5-Ethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4212-49-1 | |

| Record name | 5-Ethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4212-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of 5 Ethyluracil

Established Synthetic Routes for 5-Ethyluracil

The synthesis of this compound typically involves the formation of the pyrimidine (B1678525) ring structure with an ethyl group at the C-5 position. Several well-documented methods exist for this purpose.

Condensation Reactions

Condensation reactions are a common approach for constructing the uracil (B121893) ring system by reacting a dicarbonyl compound or derivative with urea (B33335) or thiourea.

One established method for synthesizing this compound involves the condensation of ethyl acetoacetate (B1235776) with urea. This reaction is often carried out in the presence of acid catalysts, such as hydrochloric acid or sulfuric acid. nbinno.com The condensation of ethyl acetoacetate and urea is a known route for the synthesis of uracil derivatives, specifically 6-methyluracil (B20015), via the Biginelli reaction or related condensation mechanisms. orgsyn.org, wikipedia.org, jsynthchem.com While ethyl acetoacetate condensation with urea is a standard method for synthesizing substituted uracils, its direct application to yield this compound requires specific conditions or intermediates not directly analogous to the 6-methyluracil synthesis from the same precursors. Research indicates that ethyl acetoacetate is a reactant in the Biginelli reaction, which typically yields 3,4-dihydropyrimidin-2(1H)-ones when reacted with an aldehyde and urea. wikipedia.org, jsynthchem.com

Another reported method involves the reaction of ethyl malonate with urea in the presence of a strong base, such as sodium ethoxide. nbinno.com This condensation typically yields barbituric acid or substituted barbituric acids, depending on the substituents on the malonate ester. mdpi.com, slideshare.net To obtain this compound, this route would likely involve using a substituted malonate, such as ethyl ethylmalonate, followed by specific reaction conditions and potentially hydrolysis and decarboxylation steps to achieve the 5-ethyl substitution pattern on the uracil ring. One study describes the preparation of 5-alkylbarbituric acids, including 5-ethylbarbituric acid, by the condensation of the appropriate diethyl alkylmalonate with urea in the presence of sodium methoxide. mdpi.com These barbituric acid derivatives can then be transformed into other uracil derivatives through subsequent reactions. mdpi.com

Ethyl Acetoacetate and Urea Condensation

Alkylation of Uracil Derivatives

Alkylation of uracil or its derivatives is a direct approach to introduce an ethyl group at the desired position. This compound can be prepared by the alkylation of uracil with ethyl iodide in the presence of a base like potassium carbonate. nbinno.com Alkylation reactions on the uracil ring can occur at the nitrogen atoms (N-1 or N-3) or the carbon atoms (C-5 or C-6), depending on the reaction conditions and the presence of activating or directing groups. researchgate.net Selective C-5 alkylation is crucial for the synthesis of this compound via this route.

Microbiological Synthesis Approaches

Microbiological and enzymatic methods offer alternative, often more environmentally friendly, routes to synthesize nucleoside derivatives, including those related to this compound. This compound itself can serve as a substrate in enzymatic reactions to produce its corresponding nucleoside, 5-ethyl-2'-deoxyuridine (EDU). researchgate.net, researchgate.net Studies have demonstrated the enzymatic synthesis of 5-ethyl-2'-deoxyuridine from this compound and deoxyribosyl donors using bacterial cells, such as Escherichia coli, as biocatalysts. researchgate.net, researchgate.net This process typically involves an enzymatic transdeoxyribosylation reaction. researchgate.net, researchgate.net

Advanced Synthetic Strategies for this compound Derivatives

Advanced synthetic strategies for this compound derivatives often focus on functionalizing the this compound core or incorporating it into more complex molecular structures, such as nucleosides and nucleotides. These strategies employ a variety of chemical transformations beyond the basic synthesis of the uracil ring.

One approach involves the synthesis of 5-ethyl-2'-deoxyuridine (EDU) from this compound. While enzymatic methods are used, chemical synthesis of EDU can be challenging and laborious. researchgate.net Chemical glycosylation of silylated this compound with derivatives of 2-deoxy-D-ribose is a common chemical route, although it can yield a mixture of α and β anomers. researchgate.net

Another area of advanced synthesis involves creating derivatives with modifications at positions other than C-5, while retaining the 5-ethyl group. For instance, the synthesis of 5-ethyl-6-benzyl acyclouridine derivatives has been reported through the condensation of 5-ethyl-6-(arylmethyl)uracils with acetals. nih.gov, researchgate.net These reactions often involve the use of catalysts like trimethylsilyl (B98337) triflate. nih.gov, researchgate.net

Furthermore, this compound derivatives can be synthesized with modifications on the ethyl group itself or by incorporating the this compound moiety into larger molecules. Research has explored the synthesis of 5-(1-substituted ethyl)uracil derivatives, often as intermediates for other modified nucleosides. rsc.org These syntheses can involve reactions such as addition to vinyl uracil derivatives followed by further transformations. beilstein-journals.org, nih.gov, rsc.org

Advanced strategies also include the synthesis of nucleotides containing this compound, which are relevant for studying their incorporation into DNA and RNA and their effects on biological processes like transcription. rsc.org, nih.gov, oup.com The synthesis of such modified nucleotides typically involves the preparation of the corresponding nucleoside triphosphates. rsc.org, nih.gov

Regioselective Synthesis of 5-Ethyluridine (B1619342)

The synthesis of 5-Ethyluridine (eU) typically involves the formation of a glycosidic bond between this compound and a ribofuranose sugar. Achieving regioselectivity, specifically the formation of the β-anomer, is a key consideration in these syntheses. Two primary routes for synthesizing 5-ethyluridine involve mercury-mediated condensation and Vorbrüggen glycosylation.

Vorbrüggen Glycosylation with Silylated this compound

The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides. This approach involves the reaction of a silylated nucleobase, such as silylated this compound, with a protected 1-O-acetyl ribofuranose in the presence of a Lewis acid catalyst. researchgate.net Silylation of the uracil base enhances its solubility in organic solvents and activates it for the glycosylation reaction. researchgate.net The reaction conditions, including the choice of protecting groups on the sugar and the catalyst, can influence the regioselectivity and yield of the desired β-anomer. Using silylated this compound and a protected 1-O-acetyl ribofuranose coupled with AgNO₃ catalysis can offer good regioselectivity, exceeding 90% for 2′-O-TBDMS protection.

Mercury-Mediated Condensation Routes

Mercury-mediated condensation is another method for synthesizing nucleosides, including 5-ethyluridine. This route involves reacting a mercury derivative of this compound with a per-O-acylated glycosyl halide. While this method can be effective, mercury-based routes may pose toxicity challenges.

Synthesis of 5-Alkyl-6-Substituted Uracils from 5-Alkylbarbituric Acids

5-Alkyl-6-substituted uracils, including those with an ethyl group at the 5-position, can be synthesized from corresponding 5-alkylbarbituric acids. A reported method involves the efficient preparation of 6-chloro-5-ethyluracil (B1354377) from 5-ethylbarbituric acid. nih.govmdpi.com This synthesis is typically achieved by treating the 5-alkylbarbituric acid with phosphorus oxychloride and N,N-dimethylaniline to yield the corresponding 5-alkyl-2,4,6-trichloropyrimidines. nih.govmdpi.com These trichloropyrimidines are then selectively hydrolyzed by heating in aqueous sodium hydroxide (B78521) to yield the 6-chloro-5-alkyluracils. nih.govmdpi.com Further transformations of the 6-chloro group can lead to various 6-substituted 5-alkyluracil derivatives, such as reactions with substituted piperazines to yield 5-alkyl-6-(4-substituted-1-piperazinyl)uracils. nih.govmdpi.com

Synthesis of 5-(1-Substituted Ethyl)uracil Derivatives

The synthesis of 5-(1-substituted ethyl)uracil derivatives has been explored to obtain compounds that could potentially be transformed into 5-vinyluracil (B15639) derivatives. rsc.org Attempts to synthesize 5-(1-alkyl- or -aryl-sulphonyloxy)ethyluracil derivatives were often unsuccessful due to facile elimination leading to 5-vinyl derivatives. rsc.org However, 5-(1-acyloxyethyl) derivatives did not undergo this elimination but yielded 5-(1-hydroxyethyl)uracil (B1217124) derivatives upon treatment with aqueous alkali. rsc.org Another approach involves the reaction of 5-vinyluracil with arenethiols to produce 5-(1-arylthioethyl)-2′-deoxyuridines. rsc.org These 5-(1-substituted) derivatives can be treated with a strong base like potassium t-butoxide in dimethylformamide to yield 5-vinyluracil derivatives, with the reaction rate being dependent on the leaving group. rsc.org

Palladium-Catalyzed Reactions in 5-Substituted Uracil Synthesis

Palladium-catalyzed reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds and have been widely applied in the synthesis of 5-substituted uracil derivatives. nih.gov These reactions allow for the introduction of various substituents at the C5 position of the uracil ring. Examples include Heck-type couplings, Suzuki coupling reactions, and coupling with terminal alkynes. nih.govtandfonline.comrsc.org Palladium-catalyzed cross-coupling reactions of 5-halouracils with organometallic reagents or unsaturated compounds are common strategies for introducing diverse functionalities at the C5 position. nih.govtandfonline.com For instance, Suzuki coupling of 5-iodouracil (B140508) derivatives with aryl or styrylboronic acid derivatives can yield fluorescent 5-substituted uridine (B1682114) and 2-deoxyuridine analogs. nih.gov Palladium-catalyzed reactions have also been utilized in the synthesis of 5-alkynyluracil nucleosides by coupling terminal alkynes with 5-iodouracil nucleosides. rsc.org

Synthesis of 5-Ethynyluracil as a Related Analogue

5-Ethynyluracil is a related analogue of this compound that has been synthesized and studied. One method for its synthesis involves starting from 5-acetyluracil. nih.govoup.com 5-Acetyluracil can be treated with phosphorus oxychloride to yield 5-(1-chlorovinyl)-2,4-dichloropyrimidine (B1199672). nih.govoup.com Treatment of this intermediate with potassium ethoxide can lead to a mixture of ethoxy-substituted ethynylpyrimidinones, which upon treatment with HCl yield 5-(1-chlorovinyl)uracil. nih.gov Further reaction with potassium ethoxide furnishes 5-ethynyluracil. nih.gov A more direct route to 5-ethynyluracil involves treating 5-(1-chlorovinyl)-2,4-dichloropyrimidine with potassium hydroxide in aqueous dioxane. nih.gov 5-Ethynyluracil has also been synthesized as part of mutual prodrugs with 5-fluorouracil (B62378). clinicalschizophrenia.net

Reactivity and Chemical Transformations of this compound Analogues

The presence of the ethyl group at the C5 position influences the reactivity of the uracil ring, leading to specific chemical transformations. Studies on 5-substituted uracil analogues, including those with alkyl chains, provide insights into the potential reactions this compound can undergo or participate in.

Halogenation and Alkoxy-Haloethyluridine Formation

Halogenation reactions at the C5 position of uracil derivatives are well-documented, and the presence of a substituent at this position can influence the reaction pathway and product distribution. While direct halogenation of this compound is not explicitly detailed in the provided search results, studies on related 5-substituted uracil analogues, such as 5-vinyluracil and 5-vinyl-2'-deoxyuridine (B1214878), demonstrate the potential for halogen addition reactions to the substituent at the C5 position.

For instance, the reaction of 5-vinyluracil with iodine monochloride in the presence of various alcohols (ethanol, 2-fluoroethanol, 2,2,2-trifluoroethanol, or 2,2,2-trichloroethanol) yields 5-(1-alkoxy-2-iodoethyl)uracil analogues. nih.gov Similarly, 5-vinyl-2'-deoxyuridine reacts with iodine in the presence of iodic acid to produce 5-(1-hydroxy-2-iodoethyl)-2'-deoxyuridine, which can then be treated with methanolic sulfuric acid to form the corresponding 5-(1-methoxy-2-iodoethyl) nucleoside. nih.gov These reactions involve the addition of the halogen and an alkoxy group across the vinyl double bond.

The formation of alkoxy-haloethyluridine derivatives has also been observed through the decomposition of 5-(1-fluoro-2-iodoethyl)-3',5'-di-O-acetyl-2'-deoxyuridine, which forms carbonium cation intermediates that subsequently react with alcohols or water. nih.gov This suggests that under certain conditions, this compound analogues with a suitable leaving group on the ethyl side chain could potentially undergo similar transformations involving alkoxy-halogenation.

Oxidation and Reduction Reactions

The ethyl group at the C5 position of this compound can potentially undergo oxidation or reduction reactions, although specific examples for this compound itself are limited in the provided results. However, research on other 5-substituted uracil analogues provides relevant examples of such transformations.

Oxidation of 5-vinyl-2'-deoxyuridine with m-chloroperbenzoic acid has been studied, showing that the reaction outcome is influenced by the presence of water. nih.gov In the absence of water, an epoxide was expected, but ring opening was observed. nih.gov In the presence of water, 2'-deoxy-5-(1,2-dihydroxyethyl)uridine was obtained. nih.gov This indicates that the ethyl substituent, particularly if it contains unsaturation or other functional groups, can be a site for oxidative modification.

Reduction reactions have also been applied to modify substituents at the C5 position of uracil analogues. For instance, 5-(1-methoxy-2-iodoethyl)-2'-deoxyuridine has been subjected to hydrogenation in the presence of a palladium catalyst to yield 5-(1-methoxyethyl)-2'-deoxyuridine and 5-ethyl-2'-deoxyuridine. nih.gov This demonstrates that reduction can be used to remove functional groups from the ethyl side chain or to reduce double/triple bonds if present.

The reduction of a keto group in 5-acetyl-1-(tetrahydrofuran-2-yl)uracil with sodium borohydride (B1222165) yielded 5-(1-hydroxyethyl)-1-(tetrahydrofuran-2-yl)uracil, further illustrating the potential for reducing functional groups on a C5 substituent. nih.gov

Iii. Biological Activities and Molecular Mechanisms of 5 Ethyluracil and Its Derivatives

Nucleic Acid Incorporation and Modification

The biological effects of 5-ethyluracil and its derivatives are closely linked to their ability to be incorporated into DNA and RNA, thereby modifying the structure and function of these crucial macromolecules.

Incorporation into DNA and RNA

This compound and its nucleoside form, 5-ethyluridine (B1619342), can be incorporated into both DNA and RNA during nucleic acid synthesis processes. This incorporation is a key mechanism by which these modified nucleobases exert their biological influence.

The mechanism of action of 5-ethyluridine involves its incorporation into RNA during transcription. Once incorporated, the presence of 5-ethyluridine can influence the stability and function of the resulting RNA molecule. The ethyl group located at the 5-position of the uracil (B121893) base is thought to play a role in this process, potentially affecting the folding and interactions of the RNA, which could in turn alter its biological activity. 5-Ethyluridine is a modified nucleoside that has been utilized in biological research to study transcription processes and RNA dynamics. Its incorporation into RNA affects the stability and function of RNA molecules, which is critical for understanding gene expression and regulation mechanisms. Studies have indicated that the ethyl modification can enhance the folding and interaction properties of RNA, providing insights into its biological activity.

5-Ethyl-2'-deoxyuridine (5EtdUrd), a thymidine (B127349) analogue, has been shown to be incorporated into DNA. Studies using isotopically labeled 5EtdUrd ([2-14C]5EtdUrd) demonstrated that a significant portion of the radioactivity found in DNA was located in this compound. nih.gov This indicates that this compound can replace thymidine in DNA. nih.gov The incorporation of this compound into bacterial DNA has also been reported. beilstein-journals.org Historically, it has been known for many years that this compound and its deoxyribonucleoside are incorporated into the DNA of various organisms. semanticscholar.org The size of the substituent at the 5-position of uracil derivatives is considered an important factor influencing their incorporation into DNA, suggesting that the substituent should not be vastly different in size from the methyl group of thymine (B56734). semanticscholar.org

The presence of this compound in DNA templates can significantly impact transcription efficiency with bacterial RNA polymerase. Research has investigated the effect of modified DNA templates, including those containing this compound, on transcription using bacterial RNA polymerase. uochb.czresearchgate.netrsc.orgnih.govresearchgate.net Studies have revealed fundamental differences in transcription efficiency depending on the specific modifications. researchgate.netrsc.orgnih.govresearchgate.net Notably, this compound-bearing templates have shown a pronounced stimulation of transcription. researchgate.netrsc.orgnih.govresearchgate.net In one study, templates containing this compound stimulated transcription, leading to a 200% yield compared to natural thymine. uochb.czresearchgate.netrsc.orgnih.gov These results suggest that bacterial RNA polymerase can accommodate significantly altered DNA templates. researchgate.netrsc.orgnih.gov

Here is a summary of the effect of this compound substitution on transcription efficiency with bacterial RNA polymerase:

| DNA Template Modification | Relative Transcription Yield (compared to natural thymine) |

| Natural Thymine | 100% |

| This compound | 200% |

Data based on research findings on transcription with bacterial RNA polymerase. uochb.czresearchgate.netrsc.orgnih.gov

Replacement of Thymidine in DNA

Influence on Nucleic Acid Stability and Function

The incorporation of this compound and its derivatives can influence the stability and function of nucleic acids. The ethyl group at the 5-position of uridine (B1682114) in RNA can affect the folding and interactions of the RNA molecule, potentially altering its biological activity. In the context of small interfering RNA (siRNA), the presence of 5-ethyluridine residues has been shown to induce a small but clear stabilization of the duplex. csic.es This stabilization effect is dependent on the position of the substitution within the RNA duplex. csic.es The stabilization observed with 5-ethyluridine is comparable to that of 5-methyluridine (B1664183) but less pronounced than that of 5-propynyluridine. csic.es

Conversely, the replacement of uracil by this compound in DNA has been reported to result in a slight destabilization of the DNA duplex. csic.es Despite this, oligonucleotides containing 2'-deoxy-5-ethyluridine in DNA have demonstrated high stability against exonucleases and several restriction endonucleases. csic.es

The incorporation of 5-ethyluridine into newly transcribed RNAs is also utilized in techniques like RNA interactome using click chemistry (RICK) to capture proteins bound to these RNAs, indicating its use as a metabolic label to study RNA-protein interactions and RNA dynamics. oup.comresearchgate.netmolbiolcell.orgbiorxiv.org

Role as Artificial Epigenetic DNA Nucleobases

Research suggests that modified pyrimidine (B1678525) nucleotides, including those containing this compound, could potentially function as artificial epigenetic DNA nucleobases. uochb.czresearchgate.netrsc.orgnih.govwindows.nettacr.cz The significant enhancement of transcription observed with this compound-bearing DNA templates supports this potential role. uochb.czresearchgate.netrsc.orgnih.gov These findings reveal that RNA polymerase can tolerate substantially altered DNA structures and suggest that such modified nucleobases could act as artificial epigenetic marks, influencing gene expression. researchgate.netrsc.orgnih.gov

Enzymatic Interactions and Inhibition

This compound and its derivatives demonstrate notable interactions with various enzymes involved in nucleotide metabolism and nucleic acid synthesis. These interactions can lead to inhibition, influencing cellular processes and offering potential therapeutic avenues.

Inhibition of Uridine Phosphorylase

This compound has been studied for its inhibitory effects on uridine phosphorylase (UPP), an enzyme crucial in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. plos.org Inhibition of UPP can lead to an accumulation of uridine and a decrease in uracil and ribose-1-phosphate, potentially impeding DNA and RNA synthesis, particularly in rapidly proliferating cells. patsnap.com This can also enhance the action of chemotherapeutic uridine analogs by preventing their degradation. patsnap.com

Studies have shown that 5-ethyluridine, a modified nucleoside related to this compound, exhibits competitive inhibition of uridine phosphorylase. The inhibitory constant (Ki) values for 5-ethyluridine are reported to be significantly higher than those for natural substrates. For instance, 2,2'-anhydro-5-ethyluridine shows a Ki value of approximately 3.4 µM, suggesting its potential as a selective inhibitor. Arabinofuranosyl-5-ethyluracil has been identified as a poor substrate for uridine phosphorylase. nih.govcapes.gov.br

The binding of uracil to the active site of human UPP1 is stabilized by a network of hydrogen bonds formed by specific amino acid residues (Gln217, Arg219, Arg275) and a buried water molecule. plos.org These elements are conserved across known UPPs and are proposed to form a motif for distinguishing enzymes with uridine preference. plos.org

Inhibition of Dihydropyrimidine (B8664642) Dehydrogenase by Related Analogues (e.g., 5-Ethynyluracil)

Dihydropyrimidine dehydrogenase (DPD), also known as dihydrouracil (B119008) dehydrogenase, is the initial and rate-limiting enzyme in the catabolism of naturally occurring pyrimidines like uracil and thymine, as well as the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nsf.govcancernetwork.comnih.gov DPD plays a significant role in regulating the availability of 5-FU for anabolism and contributes to the variability observed in 5-FU therapeutic use. nih.gov

5-Ethynyluracil (also known as Eniluracil) is a uracil analogue that acts as a mechanism-based irreversible inhibitor of DPD. nih.govnih.govmedchemexpress.comcaymanchem.comadooq.com It is structurally similar to both uracil and 5-FU. cancernetwork.com 5-Ethynyluracil covalently inactivates DPD by crosslinking with a cysteine residue in the enzyme's active site. nsf.gov This inactivation is dependent on the simultaneous binding of 5-ethynyluracil and NADPH, which induces DPD to become activated. nsf.gov

The inhibition of DPD by 5-ethynyluracil increases the oral bioavailability of 5-FU by preventing its rapid degradation. cancernetwork.comnih.govnih.govmedchemexpress.comadooq.com In studies with mice and rats, 5-ethynyluracil treatment led to over 96% inhibition of 5-FU degradation in liver extracts and increased the elimination half-life and plasma concentration-time curve of 5-FU. nih.gov This potentiation of 5-FU's pharmacokinetics has been explored to improve its antitumor efficacy. nih.govnih.gov

Interactions with DNA Polymerases and Reverse Transcriptases (for 5-carboxyuracil derivatives)

5-Carboxyuracil derivatives have been investigated for their potential interactions with DNA polymerases and reverse transcriptases. Modified nucleosides or nucleotides can inhibit various enzymes, including DNA and RNA polymerases, and act as potential anticancer or antiviral agents. lmaleidykla.lt

Studies evaluating the inhibitory effects of synthesized 5-carboxyuracil derivatives on DNA biosynthesis catalyzed by Moloney Murine Leukemia Virus (M. MuLV) and HIV-1 reverse transcriptases have been conducted. lmaleidykla.ltresearchgate.net In these assays, the presence of the tested 5-carboxyuracil derivatives at concentrations up to 10 mM did not inhibit the incorporation of deoxythymidine triphosphate (dTTP) by either M. MuLV or HIV-1 reverse transcriptase. lmaleidykla.ltresearchgate.net This suggests incompatibility of these specific 5-carboxyuracil derivatives with the active center of the tested reverse transcriptases. researchgate.net However, this does not exclude potential affinity to other DNA and/or RNA polymerases not examined in these studies. researchgate.net

Despite not inhibiting these specific reverse transcriptases, 5-carboxyuracil and its derivatives are of interest for the preparation of bioactive nucleoside derivatives that can act as DNA synthesis inhibitors. lmaleidykla.ltresearchgate.net Some 5-carboxyuracil esters have been shown to be substrates of thymidine phosphorylase, allowing for the enzymatic synthesis of novel modified nucleosides. lmaleidykla.ltresearchgate.net

Clickable nucleosides, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EtU), are readily incorporated into DNA by DNA polymerases and are used in studies of DNA replication. nih.gov Some modified nucleobases, including 5-carboxyuracil, have been investigated for their ability to form metal-mediated base pairs and their potential for enzymatic incorporation into DNA by enzymes like T4 DNA ligase. rsc.org Certain low-fidelity DNA polymerases, such as human DNA polymerase η, can accept a wider range of ligand-bearing nucleotides, expanding the possibilities for enzymatic synthesis of modified DNA. rsc.org

Pharmacological and Biological Efficacy of this compound Derivatives

Derivatives of this compound exhibit various pharmacological and biological effects, particularly in the context of antiviral activities.

Antiviral Activities

Modified nucleosides, including uracil derivatives, are recognized for their potential as antiviral agents. lmaleidykla.ltd-nb.info

5-Ethyl-2'-deoxyuridine (EDU) is a derivative of this compound that has demonstrated antiviral activity, particularly against Herpes Simplex Virus (HSV) types 1 and 2. nih.govamanote.comimrpress.com

In plaque reduction assays using Vero cells, EDU showed inhibitory effects against laboratory strains and clinical isolates of both HSV-1 and HSV-2. nih.gov The median effective doses were reported as 8.6 µM for HSV-1 and 7.8 µM for HSV-2. nih.gov While less potent than some other antiviral drugs like acyclovir (B1169), EDU exhibited a high therapeutic index against both HSV-1 and HSV-2 in these cell culture studies. nih.gov

The selective antiviral activity of 5-ethyl-2'-deoxyuridine is mediated by the virus-induced thymidine kinase. nih.gov HSV-infected cells phosphorylate 5-ethyl-2'-deoxyuridine to a much greater extent than mock-infected cells. tandfonline.com This phosphorylated form is then incorporated into viral DNA to a greater degree than into cellular DNA. tandfonline.com This incorporation is associated with an inhibition of viral DNA synthesis. tandfonline.com

Drug-resistant HSV variants can be produced in cell culture, and these variants have shown cross-resistance to acyclovir and certain other antiviral drugs, while remaining susceptible to agents like vidarabine (B1017) or phosphonoformate. nih.gov This pattern of resistance further supports the role of virus-induced thymidine kinase in EDU's mechanism of action. nih.gov

In animal models, the efficacy of 5-ethyl-2'-deoxyuridine has been evaluated. Oral or intraperitoneal administration of the drug at nontoxic doses was found to be ineffective in protecting mice against intracerebral challenge with the virus. nih.gov However, in guinea pigs with genital HSV-2 infection, topical treatment with EDU was more effective than placebo in reducing lesion severity and other clinical and virological markers. nih.gov This topical efficacy was observed whether treatment began 3 or 24 hours post-infection. nih.gov Treated animals also showed a significantly lower herpes antibody titer, suggesting a reduction in viral antigen load. nih.gov In this model, topical EDU appeared to be as effective as topical phosphonoformate or acyclovir. nih.gov

Other 5-substituted 2'-deoxyuridine (B118206) derivatives, such as 5-propyl-2'-deoxyuridine, have also shown specific anti-herpes activity. sci-hub.ru

Table 1: In vitro Antiviral Activity of 5-Ethyl-2'-deoxyuridine Against HSV in Vero Cells

| Virus Type | Median Effective Dose (µM) |

| HSV-1 | 8.6 nih.gov |

| HSV-2 | 7.8 nih.gov |

Biological Activities and Molecular Mechanisms of this compound and its Derivatives

Uracil derivatives, including this compound, have garnered significant interest in various fields of biological chemistry due to their potential to influence nucleic acid metabolism. These compounds have been synthesized and investigated for a range of biological activities, such as antimicrobial, antiviral, and anticancer properties. Research efforts have focused on their capacity to interfere with nucleic acid synthesis and interact with specific enzymes, positioning them as potential candidates for therapeutic applications.

Anti-Hepatitis B Virus Activity (e.g., 1-(2-Deoxy-2-fluoro-β-L-arabinofuranosyl)pyrimidine nucleosides)

Studies have explored the anti-Hepatitis B virus (HBV) activity of 1-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)pyrimidine nucleosides, a class that includes derivatives of this compound. Specifically, 2'-fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU) has demonstrated potent anti-HBV activity in vitro. Research has focused on understanding the structure-activity relationships of these nucleosides to identify effective anti-HBV agents. capes.gov.brnih.gov While L-FMAU, a 5-methyl substituted analog, showed potent activity, other uracil derivatives within this series did not exhibit significant anti-HBV activity up to a concentration of 10 µM in one study. capes.gov.br

Activity against Vaccinia Virus

Certain 5-(1-substituted ethyl)uracil derivatives have shown activity against vaccinia virus. For instance, 2′-deoxy-5-[1-(2,4,5-trichlorophenylthio)ethyl]uridine and 2′-deoxy-3-methyl-5-[1-(2,4,5-trichlorophenylthio)ethyl]uridine have demonstrated activity against vaccinia virus in cell culture at concentrations of 30–40 µg/ml. rsc.org 5-Ethyl-2'-deoxyuridine has also been reported to have activity against vaccinia virus in cell culture. asm.org

Antimicrobial and Antibacterial Activities

Uracil derivatives, including those with 5-alkyl substitutions like this compound, have been investigated for their antimicrobial and antibacterial properties. mdpi.comnih.govresearchgate.netnih.gov

Inhibition of Escherichia coli Growth

This compound has been shown to inhibit the growth of a thymine-deficient mutant of Escherichia coli. nih.govnih.govasm.org In studies with a thymine-requiring mutant of Escherichia coli, this compound at low thymine concentrations increased the lag phase and reduced the rate and final amount of growth. nih.govnih.govasm.org This inhibition appeared to be competitive, as indicated by a relatively constant inhibition index. nih.govnih.govasm.org The riboside of this compound was found to be appreciably more inhibitory than the free base. nih.govnih.govasm.org The inhibition of growth is likely related to the effect of these compounds on ribonucleic acid synthesis in the bacterial cells. nih.govnih.govasm.org

Potent Broad-Spectrum Antibacterial Activity of 5-Alkyl-6-Substituted Uracils

Novel 5-alkyl-6-substituted uracils have been synthesized and evaluated for their antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria, as well as a yeast-like pathogenic fungus. mdpi.comnih.govnih.gov Among these derivatives, compound 6h, identified as 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil, displayed potent broad-spectrum antibacterial activity against certain pathogenic bacteria. mdpi.comnih.govnih.gov Another compound, 6b, showed moderate activity against Gram-positive bacteria. mdpi.comnih.gov The antibacterial activity appeared to be more dependent on the nature of the 6-substituent than the basic uracil skeleton. nih.gov

A summary of the antibacterial activity of some 5-alkyl-6-substituted uracils is presented below:

| Compound No. | 5-Substituent | 6-Substituent | Activity (Example) |

| 6h | n-propyl | 4-(3-trifluoromethylphenyl)-1-piperazinyl | Potent broad-spectrum antibacterial activity mdpi.comnih.govnih.gov |

| 6b | 5-ethyl | 6-(4-substituted-1-piperazinyl) | Moderate activity against Gram-positive bacteria mdpi.comnih.gov |

Note: The specific 6-substituent for compound 6b is not explicitly detailed in the provided snippets, only that it is a 5-ethyl-6-(4-substituted-1-piperazinyl)uracil.

Activity against Mycobacterium tuberculosis, Mycobacterium bovis, and Mycobacterium avium

5-Ethyl-substituted pyrimidine nucleosides have been identified as potential inhibitors of Mycobacterium bovis, Mycobacterium tuberculosis (H37Ra, H37Rv), and Mycobacterium avium. nih.gova2bchem.com A series of 2'-fluoro (or hydroxy) nucleosides were synthesized and evaluated for their antimycobacterial activity. nih.gov Among the 2'-fluorinated compounds, 1-(3-bromo-2,3-dideoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil (compound 13) showed promising activity against M. bovis and M. tuberculosis and demonstrated synergism when combined with isoniazid. nih.govmolaid.com Another compound, 1-(β-D-arabinofuranosyl)-4-thio-5-hydroxymethyluracil (compound 21), was found to be highly active against M. tuberculosis (H37Ra) and M. bovis at low concentrations and also inhibited the replication of M. avium. nih.gov

Anticancer and Antitumor Applications (via prodrugs and related mechanisms)

Uracil derivatives, including this compound, have been explored in the context of anticancer and antitumor applications, often through the use of prodrugs and related mechanisms. researchgate.netontosight.aijuniperpublishers.comnih.govjst.go.jp 5-Fluorouracil (5-FU), an analog of uracil with a fluorine atom at the C-5 position, is a widely used anticancer drug. nih.govnih.gov Research into uracil derivatives, such as 5-butyl-6-ethyluracil, has investigated their potential to interfere with nucleic acid synthesis and interact with enzymes like thymidylate synthase, which is crucial for DNA synthesis, making them potential leads for cancer chemotherapy. ontosight.ai While this compound itself is mentioned in the context of being incorporated into bacterial DNA nih.gov, its direct use as an anticancer agent is often discussed in relation to its derivatives and prodrug strategies. Prodrugs of existing anticancer agents, such as 5-FU, are developed to improve their efficacy and reduce toxicity. nih.govnih.gov Some nucleoside antimetabolites, many of which are uracil derivatives, act as prodrugs that are converted intracellularly to their active forms (mono-, di-, and triphosphates) to inhibit target enzymes involved in DNA synthesis. jst.go.jp

Anticancer and Antitumor Applications (via prodrugs and related mechanisms)

Use as a Key Intermediate in Tegafur Synthesis

This compound serves as a key intermediate in the synthesis of several pharmaceuticals, including antitumor agents. nbinno.com A notable example is its use in the preparation of Tegafur, a prodrug utilized in the treatment of various cancers, such as breast, gastric, and colorectal cancers. nbinno.com Tegafur itself is a prodrug that is converted in the body to 5-Fluorouracil (5-FU), which exerts its effect by inhibiting the growth of cancer cells. nbinno.comformosalab.commedchemexpress.com The bioactivation of Tegafur to 5-FU is primarily catalyzed by cytochrome P-450 enzymes, particularly CYP2A6, in human liver microsomes. medchemexpress.comnih.gov

Modulation of 5-Fluorouracil Metabolism

5-Fluorouracil (5-FU) is a widely used antimetabolite in cancer chemotherapy that interferes with DNA synthesis. researchgate.netnih.gov Its efficacy can be limited by its rapid catabolism, primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD). nih.govnih.govmdpi.com DPD is the rate-limiting enzyme in 5-FU catabolism, degrading a significant portion (60-90%) of the administered drug into inactive metabolites like 5-fluoro-5,6-dihydrouracil. nih.govnih.govmdpi.com

Modulating the catabolic pathway of 5-FU has been a focus of research to enhance its therapeutic efficacy. nih.gov this compound, particularly as a metabolite of 5-ethyl-2'-deoxyuridine (EUdR), has been investigated for its potential to modulate 5-FU metabolism. ismrm.orgnih.gov Studies suggest that this compound can act as a competitive inhibitor of DPD. ismrm.org By inhibiting DPD, this compound can reduce the degradation of 5-FU, leading to prolonged exposure of cancer cells to the active drug and potentially increasing its antitumor effect. nih.govnih.gov

Research using 19F nuclear magnetic resonance spectroscopy in tumor-bearing mice demonstrated that 5-ethynyluracil (a related compound investigated for DPD inhibition) significantly reduced the formation of 5-FU catabolites and increased the accumulation of fluoronucleotides in both normal and tumor tissues. nih.gov This suggests that inhibiting DPD can lead to a greater availability of the active forms of 5-FU. nih.gov In studies involving EUdR, its metabolite this compound was present at significant concentrations and contributed to the observed effects on 5-FU pharmacokinetics. nih.gov EUdR pretreatment has been shown to increase the half-life and mean residence time of 5-FU in plasma and enhance intratumoral concentrations of 5-FU. nih.gov

Cytotoxic Activity of Analogs

While this compound itself is primarily discussed in the context of modulating 5-FU metabolism and as a synthetic intermediate, various analogs of uracil with modifications at the 5-position, including ethyl and other alkyl groups, have been synthesized and evaluated for their cytotoxic activity. nih.govresearchgate.netjppres.commdpi.com

Studies on 5-substituted uracil derivatives have explored the relationship between the nature of the substituent at the 5-position and their effects on cell viability and proliferation. researchgate.netjppres.com For instance, the ribosides of this compound and 5-butyluracil (B12914804) were found to be more inhibitory to cell growth in certain contexts compared to the free bases, potentially by affecting ribonucleic acid synthesis. researchgate.net

Recent research has also focused on novel synthetic uracil analogs with modified structures, such as those combining a uracil skeleton with other functional groups. researchgate.net Some of these analogs have demonstrated cytotoxic activity against cancer cell lines, including those resistant to 5-FU. researchgate.net For example, a novel synthetic 5-FU analog, U-332, which incorporates a uracil skeleton, showed significant cytotoxicity against human leukemia cells, including a 5-FU resistant subclone. researchgate.net This analog was also observed to affect the expression of certain proteins involved in multidrug resistance. researchgate.net

Iv. Advanced Analytical and Computational Studies of 5 Ethyluracil

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and elucidating the structure of 5-Ethyluracil and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information about the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural characterization. This compound and its derivatives have been analyzed using MS techniques.

GC-MS data for this compound lists a top peak at m/z 140, which corresponds to the molecular weight of this compound (140.14 g/mol ). Another significant peak is observed at m/z 125. Electrospray ionization mass spectrometry (ESI-MS) has also been applied to this compound derivatives, providing molecular ion peaks that confirm their masses arkat-usa.org. For example, ESI-MS of 6-Chloro-5-ethyluracil (B1354377) showed a molecular ion peak (M⁻) at m/z 173.1, with an isotopic peak (M⁻ + 2) at m/z 175.1, consistent with the presence of a chlorine atom arkat-usa.org.

| Technique | m/z (Relative Intensity) | Assignment (Examples) | Source Compound (Examples) |

|---|---|---|---|

| GC-MS | 140 (Top Peak) | Molecular Ion (M⁺) | This compound |

| GC-MS | 125 | Fragment Ion | This compound |

| ESI-MS | 173.1 (100) | Molecular Ion (M⁻) | 6-Chloro-5-ethyluracil |

| ESI-MS | 175.1 (34) | Isotopic Peak (M⁻ + 2) | 6-Chloro-5-ethyluracil |

| ESI-MS | 295.2 (100) | Molecular Ion (M⁻) | 6-(4-Ethoxycarbonyl-1-piperazinyl)-5-ethyluracil |

Predicted Collision Cross Section (CCS) values for different adducts of this compound have also been computed, which can be useful for identification in ion mobility-mass spectrometry experiments.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of a molecule, which correspond to the functional groups present. IR spectra can be used to identify key bonds and structural features of this compound.

ATR-IR spectra for this compound are available. Studies on related ethylated uracil (B121893) compounds, such as 1-ethyluracil and its cocrystals, have utilized FTIR spectroscopy to investigate vibrational modes and detect changes indicative of interactions like hydrogen bonding. IR spectroscopy has also been used to study the effects of ultraviolet radiation on uracil derivatives, including 1-ethyluracil, by observing changes in their IR spectra after irradiation. These applications highlight the utility of IR spectroscopy in the characterization and study of uracil derivatives.

X-ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction techniques are crucial for determining the precise arrangement of atoms in crystalline solids, including this compound. Single-crystal X-ray diffraction provides detailed three-dimensional structural information, while powder X-ray diffraction (PXRD) is useful for identifying crystalline phases and assessing sample purity.

Studies have reported the first single-crystal X-ray determinations of this compound. researchgate.netrsc.org These analyses reveal the molecular structure and how molecules pack in the crystal lattice, including the types and strengths of intermolecular interactions such as hydrogen bonds. For example, in one study involving a related compound, 5-ethyl-6-methyluracil, hydrogen bonds were observed to form chains along a specific crystallographic direction. capes.gov.br

PXRD has been employed to characterize this compound and its multicomponent forms, such as cocrystals with other compounds like urea (B33335) or carboxylic acids. figshare.comacs.orgcsic.es PXRD patterns allow for the confirmation of successful cocrystal formation and the assessment of the purity of the resulting solid phases by comparing experimental patterns with calculated ones or with patterns of the starting materials. csic.es

X-ray diffraction has also been used in studies investigating mixed crystals of thymine (B56734) and this compound, demonstrating that EUr can replace thymine molecules in the crystal structure. nsf.gov These studies showed that at certain concentrations (e.g., 5 mol % EUr), the mixed crystals are isomorphous with thymine. nsf.gov Refinement of the structures indicated that this compound replaces thymine in a one-to-one orientation. nsf.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques play a vital role in complementing experimental studies of this compound, providing insights into its energetic, conformational, and interaction properties.

Crystal Energy Landscape and Polymorphism Studies

Computational searches for low-energy crystal structures, known as crystal energy landscape (CEL) calculations, are used to understand and predict potential polymorphic forms of molecular crystals. rsc.orgnih.govrsc.orgresearchgate.net For 5-substituted uracils, including this compound, computational studies have explored the landscape of possible crystal structures within a small energy range of the global minimum. rsc.org

These studies indicate that while a recurrent motif involving symmetric hydrogen bonding is often dominant in the computed CELs of 5-substituted uracils, a diverse range of other energetically competitive hydrogen-bonded motifs (ribbons, sheets, and three-dimensional structures) are possible within a few kJ/mol of the most stable predicted structure. rsc.orgnih.gov The variety of low-energy packing arrangements can contribute to the observed crystallization outcomes, including polymorphism or difficulty in obtaining single crystals. rsc.org

Computational studies on cocrystal formation involving 1-ethyluracil (a related compound) and various coformers have also utilized computational methods, including DFT calculations, to investigate factors affecting cocrystal formation, recurrent motifs, and the energies associated with hydrogen-bonding interactions. figshare.comacs.orgcsic.es

Conformational Flexibility and Glycosidic Torsion Angles

Conformational flexibility, particularly around the glycosidic bond in nucleosides and nucleotides, is a critical factor influencing their biological activity and interactions. While this compound itself is a base, studies on its nucleoside derivatives provide insights into the conformational preferences when attached to a sugar moiety.

Computational modeling has been used to predict glycosidic torsion angles (χ) in this compound nucleoside analogs. nih.gov For instance, 2'-deoxy-5-ethyluridine is predicted to favor a syn conformation with a specific χ angle, although the anti position is the minimum energy conformation. nih.gov The glycosidic torsion angle (χ) describes the rotation around the bond connecting the base to the sugar. plos.orgresearchgate.net In the context of nucleosides, this angle is defined by atoms from the sugar (O4'-C1') and the base (N1-C2/C4). nih.govplos.orgresearchgate.net The anti conformation is generally characterized by χ values between -240° and 30°, while the syn conformation is typically between 30° and 120°. plos.org Studies have shown that deviations in the glycosidic torsion angle can significantly impact the binding affinity to enzymes like uridine (B1682114) phosphorylase. nih.govcapes.gov.br

Quantum-Chemical Calculations (e.g., PM3, AM1 methods) for Geometric and Thermodynamic Characteristics

Quantum-chemical calculations, including semi-empirical methods like PM3 and AM1, are employed to determine the electronic structure, geometry, and thermodynamic properties of molecules. uni-muenchen.degaussian.comwikipedia.org These methods are based on approximations to the Hartree-Fock theory and use empirical parameters. uni-muenchen.degaussian.com

AM1 (Austin Model 1) and PM3 (Parametric Method 3) are widely used semi-empirical methods based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. uni-muenchen.degaussian.comwikipedia.org While sharing the same formalism, they differ in the parameterization approach. wikipedia.org These methods can calculate electronic energies, molecular geometries, and heats of formation. uni-muenchen.degaussian.com

Computational studies on uracil derivatives, including those substituted at the 5-position, have utilized DFT calculations, which are generally considered more accurate than semi-empirical methods, to optimize molecular geometries and calculate properties. nih.govresearchgate.net The choice of computational method and basis set impacts the accuracy of the results when compared to experimental data like crystallographic structures. researchgate.net

Simulation of Vibrational Spectra

Computational methods are used to simulate vibrational spectra (e.g., IR and Raman) of molecules, which can aid in the interpretation of experimental spectra and the assignment of vibrational modes. nih.govresearchgate.netresearchgate.netcanterbury.ac.nz Density Functional Theory (DFT) is commonly used for this purpose, providing calculated vibrational frequencies and intensities. nih.govresearchgate.netresearchgate.net

While direct simulation of this compound's vibrational spectrum was not explicitly detailed in the search results, studies on other 5-substituted uracils demonstrate the application of DFT calculations to simulate IR and Raman spectra in both isolated and solid states. nih.govresearchgate.netresearchgate.net Comparing simulated spectra with experimental data helps validate the computational models and provides a deeper understanding of the molecular vibrations. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies via QSAR Models

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of molecules with their biological activity. Quantitative Structure-Activity Relationship (QSAR) models use mathematical relationships to link molecular descriptors (numerical representations of molecular properties) to biological activity. researchgate.netnih.govsciencepublishinggroup.comresearchgate.net

While specific QSAR studies focused solely on this compound as the primary compound were not found, studies on series of uracil derivatives and analogs, including those with modifications at the 5-position, have employed QSAR to understand how structural changes influence activity. researchgate.netrsc.org For example, QSAR models have been developed for derivatives of HEPT, a thymine analog, to understand the structural requirements for inhibiting HIV-1 reverse transcriptase. researchgate.net These studies often utilize molecular descriptors calculated from optimized molecular structures, which may be obtained through computational methods like AM1. researchgate.net QSAR models can help identify key molecular features that are important for activity and predict the activity of new compounds. researchgate.netsciencepublishinggroup.comresearchgate.netmdpi.com

V. Prodrug Strategies and Drug Delivery Systems for 5 Ethyluracil Derivatives

Design Principles for 5-Ethyluracil Prodrugs

The design of prodrugs for this compound derivatives is guided by principles aimed at improving their delivery and activation within the body. Key strategies include enhancing lipophilicity to facilitate membrane transport and bypassing the initial, often rate-limiting, phosphorylation steps required for activation. semanticscholar.orgcentralasianstudies.org

Enhancing Lipophilicity for Improved Bioavailability and Tissue Penetration

Many nucleoside analogs exhibit high polarity, which limits their ability to cross cell membranes and results in poor oral bioavailability and tissue penetration. nih.govresearchgate.net To address this, prodrugs are designed with increased lipophilicity through the chemical modification of polar groups, such as hydroxyl or phosphate (B84403) moieties. semanticscholar.orgnih.gov This increased lipophilicity allows the prodrug to more readily diffuse across lipid bilayers, improving intestinal absorption and distribution into various tissues, including the central nervous system. semanticscholar.orgnih.govtandfonline.comnih.gov Upon reaching the target site or entering cells, the lipophilic masking groups are cleaved by enzymatic or chemical processes, releasing the active parent nucleoside or nucleotide. semanticscholar.orgijpsjournal.com

Bypassing Rate-Limiting Phosphorylation Steps

Nucleoside analogs typically require intracellular phosphorylation by kinases to be converted into their active nucleoside triphosphate forms, which can then inhibit viral polymerases or be incorporated into DNA or RNA. csic.esnih.gov However, the initial phosphorylation step to the monophosphate is often inefficient or rate-limiting, particularly for synthetic analogs that may not be efficiently recognized by cellular kinases. csic.esresearchgate.netuni-hamburg.de This can lead to low intracellular concentrations of the active metabolite and potential accumulation of the parent nucleoside, which may contribute to toxicity. uni-hamburg.de

Prodrug strategies can bypass these limitations by delivering the nucleoside analog in a pre-phosphorylated form, such as a monophosphate, diphosphate (B83284), or even triphosphate prodrug. csic.esresearchgate.netnih.gov These "pro-nucleotides" are designed to enter cells more efficiently than their charged phosphate counterparts and then release the active phosphorylated species intracellularly, thereby circumventing the need for the initial phosphorylation steps catalyzed by cellular kinases. csic.esresearchgate.net This "kinase bypass" strategy can enhance the potency of the nucleoside analog and potentially overcome resistance mechanisms related to kinase deficiencies or mutations. csic.esresearchgate.net

Specific Prodrug Systems

Various prodrug systems have been explored for nucleoside derivatives, including this compound analogs, to improve their delivery and activation. These systems utilize different chemical modifications to transiently mask polar groups and facilitate cellular uptake.

5,6-Dihydro Prodrugs (e.g., 5-Bromo-6-Ethoxy-5-Ethyl-5,6-Dihydro-2'-Deoxyuridine)

5,6-Dihydro derivatives of pyrimidine (B1678525) nucleosides, such as 5-ethyl-2'-deoxyuridine (EDU), have been investigated as potential prodrugs. tandfonline.comtandfonline.comresearchgate.net These modifications involve the addition of groups across the 5,6-double bond of the uracil (B121893) base, which can alter the lipophilicity and stability of the molecule. For instance, 5-halo-6-alkoxy-5,6-dihydro derivatives of EDU have been synthesized and evaluated. tandfonline.comtandfonline.com

One specific example is (+)-trans-(5R,6R)-5-bromo-6-ethoxy-5-ethyl-5,6-dihydro-2'-deoxyuridine [(5R,6R)-BEEDU]. pasteur.ac.ir This compound was synthesized as a potential brain-targeted prodrug of EDU. pasteur.ac.ir Studies have shown that (5R,6R)-BEEDU is more lipophilic than EDU, with a reported log P value of 0.04 compared to -1.09 for EDU, indicating enhanced lipid solubility. pasteur.ac.ir In vitro studies demonstrated the conversion of (5R,6R)-BEEDU back to EDU in rat whole blood and brain homogenate, suggesting that it can release the parent nucleoside. pasteur.ac.ir

Research findings on the accumulation of 5,6-dihydro prodrugs of EDU in murine lung and other tissues have been reported. Following intravenous injection in mice, certain 5,6-dihydro prodrugs, including (5R,6R)-BEEDU, showed significantly higher radioactivity levels in lung samples compared to blood samples, suggesting altered tissue distribution compared to the parent EDU. nih.govoup.com The concentrations of both EDU and this compound (EU) in lung tissues after injection of BEEDU and a valeryl ester prodrug of BEEDU were substantially higher than in blood samples. oup.com This indicates that the 5,6-dihydro modification can influence the pharmacokinetic profile and tissue accumulation of the drug.

Nucleoside Monophosphate Prodrugs (e.g., Phosphoramidate, SATE, CycloSal)

Delivering the nucleoside as a monophosphate prodrug is a common strategy to bypass the initial rate-limiting phosphorylation step. csic.esresearchgate.netnih.gov These prodrugs, often referred to as "pronucleotides," are designed to be more lipophilic than the highly charged nucleoside monophosphates, facilitating their cellular uptake. csic.esnih.gov Once inside the cell, the masking groups are cleaved, releasing the active nucleoside monophosphate, which can then be further phosphorylated to the diphosphate and triphosphate forms by cellular kinases. mdpi.com

Several approaches have been developed for the design of nucleoside monophosphate prodrugs:

Phosphoramidate Prodrugs (ProTides): This strategy involves masking the phosphate group with an amino acid ester and an aryloxy group. csic.esmdpi.com ProTides are designed to be membrane-permeable and are activated intracellularly through a series of enzymatic and spontaneous steps, ultimately releasing the nucleoside monophosphate. csic.esmdpi.com This approach has been successful in developing several approved antiviral drugs. nih.govmdpi.comacs.org

SATE Prodrugs (S-acyl-2-thioethyl): SATE prodrugs utilize S-acyl-2-thioethyl groups to mask the phosphate. mdpi.comacs.org These groups are cleaved intracellularly, often initiated by esterases, leading to the release of the nucleoside monophosphate. nih.gov The activation pathway typically involves the formation of a reactive thiol intermediate and subsequent intramolecular cyclization. nih.gov

CycloSal Prodrugs (Cyclosaligenyl): The CycloSal approach employs a salicyl alcohol-derived cyclic masking group for the phosphate. mdpi.comacs.org These prodrugs are designed to undergo pH-dependent chemical hydrolysis or enzyme-triggered cleavage intracellularly to release the nucleoside monophosphate. mdpi.comnih.govacs.org Modifications to the aromatic ring of the cycloSal moiety can influence the stability and release rate of the prodrug. acs.org

These nucleoside monophosphate prodrug strategies aim to improve cellular uptake and ensure the delivery of the phosphorylated metabolite, thereby enhancing the antiviral or anticancer activity of the nucleoside analog. csic.esresearchgate.netnih.gov

Prodrugs of Nucleoside Diphosphates and Triphosphates

While less explored than monophosphate prodrugs due to their higher polarity and chemical instability, strategies for delivering nucleoside diphosphates (NDPs) and triphosphates (NTPs) as prodrugs have also been investigated. csic.esresearchgate.netuni-hamburg.demdpi.com The rationale behind this approach is to bypass even more of the intracellular phosphorylation cascade, potentially leading to higher intracellular concentrations of the active triphosphate and overcoming limitations associated with less efficient nucleoside monophosphate or diphosphate kinases. csic.esnih.govuni-hamburg.deacs.org

Delivering NDPs and NTPs directly is challenging due to their multiple negative charges at physiological pH, which hinders their passage across cell membranes. csic.esresearchgate.net Prodrug strategies for NDPs and NTPs involve masking these charges with lipophilic groups that are cleaved intracellularly to release the active diphosphate or triphosphate. csic.esgoogle.com

Examples of approaches include masking the terminal phosphate groups with bioreversible moieties. google.com Although the synthesis and stability of these higher-phosphorylated prodrugs can be challenging, research has demonstrated the feasibility of designing such compounds that can enter cells and release the active metabolites. csic.esacs.orgmdpi.com The "TriPPPro" approach, for instance, is a technology developed to deliver NTPs intracellularly by masking the γ-phosphate with specific groups that are cleaved by an enzyme-triggered mechanism. csic.esnih.gov This approach aims to bypass all the phosphorylation steps required for nucleoside activation. csic.esnih.gov

While the specific application of NDP and NTP prodrug strategies directly to this compound derivatives may not be as extensively documented as for other nucleoside analogs like those used in antiviral therapy, the underlying principles and methodologies developed for other nucleosides are relevant and could potentially be applied to this compound derivatives to improve their intracellular delivery and activation. csic.esresearchgate.netnih.gov

In Vitro and In Vivo Evaluation of Prodrugs

The evaluation of prodrugs of this compound derivatives necessitates rigorous testing in both in vitro and in vivo settings to predict their performance in biological systems. In vitro studies often involve assessing the stability and conversion of the prodrug in various biological media, while in vivo studies in animal models provide insights into their pharmacokinetics, biodistribution, and metabolic fate. ijnrd.orgwuxiapptec.comuniversiteitleiden.nl

Conversion Kinetics in Biological Media

Understanding the rate and extent to which a prodrug is converted to its active form is crucial for predicting its therapeutic efficacy. This conversion can occur through various enzymatic or chemical processes within the body. wuxiapptec.commdpi.comjove.com In vitro studies are commonly employed to evaluate the conversion kinetics of prodrugs in different biological matrices, such as plasma, liver microsomes, and tissue homogenates. wuxiapptec.comresearchgate.netscirp.orgfrontiersin.org

For derivatives related to this compound, studies on lipophilic 5,6-dihydro double/triple prodrugs designed as potential delivery systems for 5-fluorouracil (B62378) have shown relevant conversion kinetics. One such double prodrug was readily hydrolyzed (> 95% in 8 minutes) to 5-ethyl-2'-deoxyuridine (EDU) by porcine liver esterase in vitro. researchgate.net This highlights the role of esterase activity in the conversion of certain prodrugs of uracil derivatives. The stability of prodrugs in aqueous solutions and biological fluids is a key factor influencing their systemic exposure and subsequent conversion to the parent drug. wuxiapptec.commdpi.com

Detailed research findings on the conversion kinetics of specific this compound prodrugs are limited in the provided search results. However, the principles observed for related uracil derivatives, such as the esterase-mediated hydrolysis of 5-ethyl-2'-deoxyuridine prodrugs, are indicative of the types of conversion processes that might be relevant for this compound prodrug strategies. researchgate.net

Biodistribution Studies

Biodistribution studies are essential to determine how a prodrug and its released parent drug are distributed among different tissues and organs in the body. These studies typically utilize animal models and can involve tracking radiolabeled compounds or employing imaging techniques. ijnrd.orgtaylorandfrancis.comacs.org The goal is to assess tissue distribution, identify potential accumulation sites, and evaluate targeting efficiency. ijnrd.org

In the context of this compound derivatives, biodistribution studies have been conducted for compounds like 18F-FEAU ((18)F-2'-fluoro-2'-deoxy-1-beta-D-beta-arabinofuranosyl-5-ethyluracil), which is used in PET imaging. These studies in mouse models have shown the accumulation of 18F-FEAU in specific tissues, demonstrating the distribution patterns of this this compound-substituted nucleoside. snmjournals.orgcapes.gov.brnih.gov

For prodrugs designed to deliver 5-ethyl-2'-deoxyuridine, which is subsequently metabolized to this compound, biodistribution studies in mice have shown that certain prodrugs can provide significantly higher radioactivity levels in the brain compared to administering 5-ethyl-2'-deoxyuridine directly. researchgate.net This suggests that prodrug design can influence the tissue distribution of the released compound or its metabolites. Biodistribution evaluation can also help predict potential toxicological responses by identifying off-target accumulation in healthy tissues. taylorandfrancis.com

Impact on Parent Drug Concentration and Metabolism

The administration of a prodrug is intended to influence the concentration-time profile of the parent drug, potentially leading to improved bioavailability, sustained release, or targeted delivery. wuxiapptec.comjove.compharmacologycanada.org Following conversion of the prodrug, the released parent drug is subject to its own pharmacokinetic processes, including further metabolism and elimination. researchgate.netnih.govnih.gov

Studies on prodrugs that yield 5-ethyl-2'-deoxyuridine (EDU) as a primary product, which is then metabolized to this compound (EU) and 5-(1-hydroxyethyl)-uracil, provide insights into the impact of prodrugs on downstream metabolite concentrations. researchgate.net For instance, a double prodrug provided a sustained high concentration of EDU in blood compared to the rapid clearance of a single prodrug or EDU itself. researchgate.net Both the prodrug and the primary metabolite (EDU) were detected in blood samples, along with the secondary metabolites this compound and 5-(1-hydroxyethyl)-uracil. researchgate.net

The metabolic stability of the prodrug and the parent drug, as well as the activity of the enzymes responsible for prodrug conversion and subsequent metabolism, all contribute to the resulting plasma and tissue concentrations of the active compound and its metabolites. wuxiapptec.comnih.gov Efficient conversion of a prodrug can lead to higher systemic exposure of the parent drug compared to direct administration. frontiersin.org

Vi. Research Applications and Future Directions

Building Block for Complex Molecules and Nucleic Acid-Based Drug Development

5-Ethyluracil serves as a valuable building block in the synthesis of more complex nucleoside derivatives. The incorporation of an ethyl group at the 5-position of the uracil (B121893) ring alters its properties, which can be leveraged to enhance the biological activity or stability of resulting compounds . Researchers utilize this compound to create analogs for use in drug development and molecular biology studies .

Nucleobases, including uracil derivatives, are fundamental structural motifs in biologically active molecules, encompassing both synthetic compounds and natural products. Modifications to nucleobases are extensively investigated to develop drugs with improved potency for treating various diseases, such as cancer and viral and bacterial infections nih.gov. The development of nucleoside analogs has been a successful strategy in antiviral and anticancer chemotherapy, with some inhibiting DNA synthesis and leading to cell death in rapidly dividing cancer cells ontosight.ai.

This compound is a key intermediate in the synthesis of several pharmaceuticals, including antitumor and antiviral agents nbinno.com. For instance, it is used in the preparation of Tegafur, a prodrug converted to 5-Fluorouracil (B62378), which inhibits cancer cell growth nbinno.com. The synthesis of 5-ethyluridine (B1619342), a modified nucleoside exhibiting significant biological activity, particularly in RNA interference and as an enzyme inhibitor, involves the incorporation of the ethyl group at the 5-position of uridine (B1682114), enhancing its stability and activity .

Nucleic acid-based drugs hold significant promise, and chemical modifications to nucleic acids are crucial for enhancing binding to target sequences, increasing potency, improving in vivo stability, and optimizing pharmacological responses rockland.commdpi.com. This compound, as a modified nucleobase, contributes to the development of such modified nucleic acids.

Exploration of this compound in Epigenetic Research

Recent research has explored the potential role of modified pyrimidine (B1678525) nucleotides, including those bearing this compound, as artificial epigenetic DNA nucleobases. Studies investigating the transcription efficiency of modified DNA templates using bacterial RNA polymerase have shown that templates containing this compound can stimulate transcription significantly, leading to a higher yield compared to natural thymine (B56734) uochb.cznih.govresearchgate.net. This suggests that bacterial RNA polymerase can accommodate substantial alterations in DNA structure, and modified pyrimidine nucleotides like this compound could potentially function as artificial epigenetic markers uochb.cznih.govresearchgate.net.

Epigenetic modifications, such as 5-methylcytosine, play a crucial role in regulating gene expression in eukaryotic DNA uochb.cz. The exploration of this compound and its derivatives in this context provides insights into how modified bases can influence transcriptional processes and opens avenues for studying gene regulation with artificial epigenetic modifications uochb.cznih.gov.

Development of Novel Therapeutic Agents

This compound and its derivatives are being investigated for their potential as novel therapeutic agents, particularly in the areas of antiviral and anticancer research ontosight.ainbinno.com. Its mechanism of action may involve interfering with nucleic acid synthesis or modifying the activity of enzymes involved in DNA and RNA metabolism ontosight.ai.

Studies have explored the antiviral properties of this compound derivatives against viruses such as herpes simplex virus (HSV). Quantitative structure-activity relationship (QSAR) analyses have been performed to predict the efficacy of these compounds as inhibitors of HSV thymidine (B127349) kinases, revealing that structural modifications can enhance antiviral activity .

Furthermore, this compound is used in the synthesis of anti-cancer drugs like Tegafur nbinno.com. Research on uracil derivatives, including those with ethyl substitutions, has also explored their potential as inhibitors of thymidylate synthase, an enzyme vital for DNA synthesis, and their use in designing oligonucleotides or nucleoside analogs with implications for gene expression and regulation ontosight.ai. Novel 5-ethyl or hydroxymethyl-substituted pyrimidine nucleosides have shown promise as inhibitors of Mycobacterium tuberculosis, Mycobacterium bovis, and Mycobacterium avium nih.gov.

Bioanalytical Method Development for this compound and its Metabolites

The accurate detection and quantification of this compound and its metabolites in biological matrices are essential for understanding its pharmacokinetics and biological activity. Bioanalytical method development is a critical aspect of drug development, ensuring reliable data for regulatory decisions who.int.

While specific bioanalytical methods solely focused on this compound were not extensively detailed in the search results, research on related uracil derivatives and modified nucleosides provides context. For instance, metabolites of 5-ethyl-2'-deoxyuridine, a related compound, have been isolated and identified from rat urine using techniques like preparative thin-layer and column chromatography, followed by analysis using 1H-NMR and mass spectroscopy nih.gov. The major metabolite identified was 5-(1-hydroxyethyl)uracil (B1217124), with this compound being a minor metabolite nih.gov.

The development of bioanalytical strategies for oligonucleotides, which can incorporate modified bases, often involves techniques like LC-MS for identifying major metabolites ppd.com. LC-UV can also be used to profile oligonucleotide metabolites ppd.com. These methods are crucial for understanding the biotransformation of modified nucleobases and their derivatives in vivo ppd.com. Challenges exist in adapting current sequencing and mass spectrometry methods, often optimized for modifications like 5-methyluracil, for the detection of ethylated analogs .

Theoretical and Computational Advancements in Uracil Derivative Research

Theoretical and computational studies play a significant role in understanding the properties, reactivity, and interactions of uracil derivatives, including this compound. These studies can provide insights into molecular structure, stability, and potential biological activity.

Computational methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of uracil derivatives acs.orgresearchgate.net. These studies can help predict the behavior of these molecules in different environments and their interactions with biological targets acs.orgacs.org. For example, computational studies have been used to understand the reactivity and stability of uracil derivatives in various solvents, highlighting the importance of solvent polarity acs.orgacs.org.

Computational studies are also integral to the design and evaluation of novel uracil derivatives as potential therapeutic agents. Molecular docking and molecular dynamics simulations are employed to predict binding modes and affinities with target proteins, such as the HIV capsid protein rsc.orgnih.gov. These in silico studies help rationalize design ideas and prioritize compounds for synthesis and in vitro testing rsc.orgnih.gov.

Furthermore, computational approaches, including quantitative structure-activity relationships (QSAR), are used to correlate structural features of uracil derivatives with their biological activity, aiding in the design of more potent compounds . Theoretical studies can also contribute to understanding the thermochemistry and stability of methylated uracils, providing valuable data for further research researchgate.net. Computational studies have also been applied to investigate factors affecting cocrystal formation and the energies associated with hydrogen bonding interactions in uracil derivatives figshare.comacs.org.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 73267 |

| Uracil | 1156 |

| 5-Fluorouracil | 3385 |

| Tegafur | 5362177 |

| 5-Ethyluridine | 25110-76-3 |

| Thymine | 1135 |

| 5-methylcytosine | 3612 |

| 5-(1-hydroxyethyl)uracil | Not readily available (Metabolite) |

| 5-ethyl-2'-deoxyuridine | 27798 |

Data Table: Transcription Yield with Bacterial RNA Polymerase

| DNA Template Modification | Relative Transcription Yield (compared to natural thymine) |

| This compound-bearing | 200% |

| Natural Thymine | 100% |